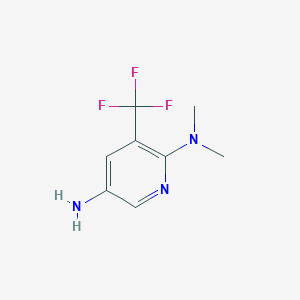

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine” is a chemical compound with an empirical formula of C8H10F3N3 and a molecular weight of 205.18 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The reaction works well with various substituted pyridinium 1,4-zwitterionic thiolates in moderate to good yields .Molecular Structure Analysis

The SMILES string of this compound is CN©c1ncc(N)cc1C(F)(F)F . This notation provides a way to represent the structure of the chemical compound using ASCII strings.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Material Science

Synthesis and Properties of Novel Soluble Fluorinated Polyamides : A study introduced a new diamine containing pyridine and trifluoromethylphenyl groups, used in the preparation of fluorinated polyamides with pyridine and sulfone moieties. These polymers exhibited amorphous characteristics, were soluble in organic solvents, and showed high thermal stability. The polymers could be cast into transparent, flexible, and strong films, indicating their potential in material science for creating high-performance materials with low dielectric constants and high transparency (Liu et al., 2013).

Polymer and Film Development

Soluble Polyimides Derived from Polycondensation : Aromatic diamine monomer containing both pyridine and fluorine was synthesized and used in the development of novel aromatic polyimides. These polyimides displayed excellent solubility in various solvents, good thermal stability, and were predominantly amorphous. This research highlights the compound's application in creating materials with specific thermal and solubility characteristics, which could be valuable in electronics and coatings (Zhang et al., 2007).

Chemical Interactions and Structural Characterization

Interaction of 5-Trifluoromethyl-pyridine-2-thione with Iodine : This study explored the interaction between 5-trifluoromethyl-pyridine-2-thione and molecular iodine, leading to the formation of a novel salt with a unique crystal structure. The research provides insights into the complex chemical behaviors and potential applications of related compounds in medicinal chemistry and drug design (Chernov'yants et al., 2011).

Advanced Material Applications

Fluorinated Polyimides with High Thermal Stability : Novel diamine monomers leading to fluorinated polyimides were synthesized, demonstrating very high thermal stability, low water absorption rates, and low dielectric constants. These materials' properties suggest applications in areas requiring materials that withstand high temperatures while maintaining electrical insulation properties (Madhra et al., 2002).

Mecanismo De Acción

The mechanism of action for “N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine” is not specified in the available resources. It’s possible that the compound’s unique properties could contribute to its mechanism of action in various applications.

Safety and Hazards

Propiedades

IUPAC Name |

2-N,2-N-dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c1-14(2)7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWUECXMPFRBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)

![4-[2,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B2754185.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)

![N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2754197.png)

![4-fluoro-N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2754199.png)

![tert-Butyl N-[3-(piperidin-2-yl)propyl]carbamate](/img/structure/B2754200.png)

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(2,3-dihydro-1-benzofuran-2-yl)ethanone;hydrochloride](/img/structure/B2754202.png)